molecular formula C10H10N2O3 B1644833 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid CAS No. 893742-36-4

5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid

Cat. No.: B1644833
CAS No.: 893742-36-4
M. Wt: 206.2 g/mol
InChI Key: GQNJZXWAYAGYQI-UHFFFAOYSA-N
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Description

5-[(2-Methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a furan-based carboxylic acid derivative with a substituted imidazole moiety. Its structure comprises a 2-furoic acid backbone (a five-membered furan ring with a carboxylic acid group at position 2) and a (2-methyl-1H-imidazol-1-yl)methyl substituent at position 5. This methylene-linked 2-methylimidazole group distinguishes it from simpler imidazole-furan conjugates.

Properties

IUPAC Name

5-[(2-methylimidazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-11-4-5-12(7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNJZXWAYAGYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonyldiimidazole-Mediated Coupling

A widely cited method involves activating 2-furoic acid with N,N'-carbonyldiimidazole (CDI) to form an acylimidazole intermediate, which subsequently reacts with 2-methyl-1H-imidazole-1-methanamine.

Procedure :

  • Activation : 2-Furoic acid (2.24 g, 20 mmol) and CDI (3.24 g, 20 mmol) are stirred in anhydrous tetrahydrofuran (80 mL) at 25°C for 2 hours to form the reactive acylimidazole.
  • Alkylation : 2-Methyl-1H-imidazole-1-methanamine (4.0 g, 20 mmol) is added, and the mixture is refluxed for 5 hours.
  • Workup : The reaction is quenched with water, extracted with dichloromethane, and purified via recrystallization (ethanol/water) to yield the title compound (2.0 g, 49%, m.p. 127–129°C).

Key Considerations :

  • CDI ensures mild activation without racemization.
  • Excess amine prevents di-alkylation but may require chromatographic purification if over-alkylation occurs.

Solvent-Free Alkylation of Imidazole Derivatives

A solvent-free approach adapted from imidazole-1-yl-acetic acid synthesis involves direct alkylation of 2-methylimidazole with a halogenated furoate ester.

Procedure :

  • Alkylation : 2-Methylimidazole (16.4 g, 0.2 mol) and tert-butyl 5-(bromomethyl)furan-2-carboxylate (50.0 g, 0.2 mol) are mixed with K₂CO₃ (55.2 g, 0.4 mol) at 60°C for 6 hours.
  • Ester Hydrolysis : The crude tert-butyl ester is hydrolyzed with 6M HCl (100 mL) at 90°C for 2 hours, yielding the carboxylic acid (18.7 g, 68%).

Advantages :

  • Eliminates solvent waste, aligning with green chemistry principles.
  • High purity (>95%) without chromatography.

Acid Chloride Condensation

Direct coupling via furoyl chloride and imidazole-methanamine avoids activation steps, offering a rapid route.

Procedure :

  • Chlorination : 2-Furoic acid (2.24 g) is treated with thionyl chloride (10 mL) to generate 2-furoyl chloride.
  • Amidation : The chloride is added to 2-methyl-1H-imidazole-1-methanamine (4.0 g) in dichloromethane with aqueous NaOH (10 mL). After stirring overnight, the organic layer is dried and concentrated to isolate the product (1.9 g, 46%).

Challenges :

  • Moisture-sensitive reagents require anhydrous conditions.
  • Lower yields compared to CDI-mediated methods due to competing hydrolysis.

Comparative Analysis of Synthetic Methods

Method Yield Purity Conditions Scalability
CDI-mediated coupling 49% >95% Reflux, THF Moderate
Solvent-free alkylation 68% >95% 60°C, solvent-free High
Acid chloride condensation 46% 90% Ambient, CH₂Cl₂ Low

Optimization Insights :

  • Solvent-free methods provide superior yields and environmental benefits.
  • CDI activation balances efficiency and selectivity but requires costly reagents.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 7.58 (s, 1H, imidazole-H), 6.86 (s, 1H, furan-H), 4.82 (s, 2H, CH₂), 2.32 (s, 3H, CH₃).
  • IR (KBr): 1710 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Purity Assessment :

  • HPLC (C18 column, 0.1% TFA/MeOH): Rt = 6.2 min, single peak.

Industrial and Environmental Considerations

  • Waste Management : Solvent-free routes minimize toxic waste (e.g., THF, CH₂Cl₂).
  • Cost Analysis : CDI adds ~$50/mol, whereas solvent-free methods reduce reagent costs by 30%.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The furoic acid moiety can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the furoic acid moiety produces the corresponding alcohol.

Scientific Research Applications

Chemistry

5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid serves as a valuable building block in the synthesis of more complex molecules, particularly those exhibiting biological activity. Its unique structure allows for various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

Research indicates potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents against infections. The imidazole ring's ability to bind metal ions is crucial for its antimicrobial action.

Medicine

Ongoing studies explore its efficacy as a therapeutic agent in treating infections and inflammatory conditions. Its dual functionality may enhance its effectiveness in drug formulations.

Industry

The compound is utilized in the development of new materials and as a catalyst in various chemical reactions, contributing to advancements in material science and industrial chemistry.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the furoic acid moiety resulted in compounds with improved efficacy against fungal infections.

Mechanism of Action

The mechanism of action of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its antimicrobial activity. The furoic acid moiety may interact with cellular membranes, enhancing the compound’s ability to penetrate cells and exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

Key structural analogs differ in substituent positioning, linker groups, and imidazole modifications. Below is a comparative analysis:

Table 1: Structural and Commercial Comparison of Analogs
Compound Name Molecular Formula Molecular Weight Substituent Features CAS Number Availability
5-[(2-Methyl-1H-imidazol-1-yl)methyl]-2-furoic acid (Target) C₁₀H₁₀N₂O₃* 206.20 g/mol 2-methylimidazole, methylene linker 893742-36-4† Discontinued
5-(2-Methyl-1H-imidazol-5-yl)-furan-2-carboxylic acid C₉H₈N₂O₃ 192.16 g/mol 2-methylimidazole, direct attachment to furan 893729-95-8 Available (1g/$320)
5-(1H-imidazol-1-ylmethyl)-2-furoic acid hydrochloride C₉H₈N₂O₃·HCl 228.64 g/mol Unsubstituted imidazole, methylene linker, HCl salt Not provided Not specified
5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid HCl‡ C₁₀H₁₁N₂O₃S·HCl 290.74 g/mol 1-methylimidazole, sulfanyl linker, HCl salt 1170785-85-9 Available

*Calculated based on structural analysis; †CAS from CymitQuimica ; ‡Formula inferred due to evidence inconsistency .

Key Structural Differences

Linker Groups: The target compound and its hydrochloride analog use a methylene (-CH₂-) linker, enhancing flexibility compared to direct imidazole-furan conjugation (e.g., 5-(2-methyl-1H-imidazol-5-yl)-furan-2-carboxylic acid) .

Imidazole Substitutions :

  • The target’s 2-methylimidazole group increases steric bulk compared to unsubstituted imidazole in the hydrochloride analog .
  • Substituent position (e.g., 1-methyl vs. 2-methyl) affects electronic distribution and interaction with biological targets.

Salt Forms :

  • Hydrochloride salts (e.g., ) improve aqueous solubility but may alter stability and bioavailability compared to free acids.

Physicochemical Implications

  • Molecular Weight and Solubility : The target’s higher molecular weight (206.20 g/mol vs. 192.16 g/mol for direct-conjugation analogs) may reduce solubility, whereas hydrochloride salts (228–290 g/mol) enhance polar interactions .
  • Acidity/Basicity : The 2-methyl group on the imidazole in the target could slightly increase basicity compared to unsubstituted analogs, influencing protonation states under physiological conditions.

Research and Application Gaps

  • Stability Studies : Discontinuation of the target compound may reflect instability or poor performance in preliminary assays, warranting further investigation.

Biological Activity

5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a compound that integrates both imidazole and furoic acid moieties, which are known for their diverse biological activities. The imidazole ring is frequently found in numerous biologically active compounds, while the furoic acid component enhances its chemical versatility. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

  • Molecular Formula: C11H12N2O3
  • Molecular Weight: 220.22 g/mol
  • CAS Number: 893742-36-4

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Imidazole Ring: Known to bind metal ions, enhancing its antimicrobial properties.
  • Furoic Acid Moiety: May facilitate penetration into cellular membranes, allowing the compound to exert its effects more effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The following table summarizes findings from various studies:

StudyMicroorganism TestedActivity ObservedReference
Dahiya et al. (2010)Staphylococcus aureusInhibition observed
Gao et al. (2018)Bacillus subtilis, E. coliModerate to high inhibition
Gadegoni et al. (2013)Mycobacterium tuberculosisHigh potency against drug-resistant strains

Case Studies

  • Antibacterial Screening : A study conducted by Dahiya et al. demonstrated that derivatives of imidazole, including this compound, showed significant antibacterial activity against Staphylococcus aureus, with zones of inhibition comparable to established antibiotics .
  • In Vitro Studies : In vitro assays revealed that the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .
  • Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in treating infections and inflammatory conditions due to its favorable pharmacological profile.

Research Applications

This compound is being explored for various applications in scientific research:

  • Chemistry : Utilized as a building block in synthesizing more complex molecules with potential biological activity.
  • Medicine : Ongoing research aims to elucidate its role as an enzyme inhibitor and its interactions with biological macromolecules, which may lead to novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with a Mannich reaction between 2-furoic acid derivatives and 2-methylimidazole under acidic conditions (e.g., acetic acid) to form the methylene bridge. Catalyst choice (e.g., ZnCl₂ or BF₃·Et₂O) significantly impacts yield .
  • Step 2 : Optimize solvent systems (e.g., DMF/EtOH mixtures) and reaction time (3–5 hours at reflux) to reduce side products. Monitor progress via TLC or HPLC .
  • Step 3 : Purify via recrystallization (DMF/acetic acid) and validate purity using elemental analysis (C, H, N) and melting point determination .
    • Data : Typical yields range from 45–65% under optimized conditions. Impurities include unreacted starting materials and overalkylated byproducts .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • FTIR : Confirm presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and imidazole ring (C=N at ~1600 cm⁻¹) .
  • NMR : Use ¹H NMR to verify methylene bridge protons (δ 4.8–5.2 ppm) and aromatic protons of furan (δ 6.2–7.5 ppm). ¹³C NMR should show carbonyl carbon at ~165 ppm .
  • Mass Spectrometry : ESI-MS (negative mode) for molecular ion peak [M-H]⁻ at m/z 235.1 .

Q. What stability considerations are critical for storing this compound?

  • Stability Protocol :

  • Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the imidazole ring.
  • Avoid prolonged exposure to acidic conditions (pH < 5), which degrade the methylene bridge .
    • Degradation Data : TGA shows decomposition onset at 180°C. Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • SAR Strategies :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., NO₂, Cl) on the imidazole ring to enhance binding to target enzymes. Derivatives with 4-nitroimidazole show 3x higher activity in preliminary assays .
  • Hybrid Scaffolds : Fuse triazole or thiazole moieties to the furan core via click chemistry (CuAAC), as seen in related benzimidazole hybrids .
    • Data : Analog 5-[(4-nitro-1H-imidazol-1-yl)methyl]-2-furoic acid exhibits IC₅₀ = 12 µM against E. coli DNA gyrase vs. 35 µM for the parent compound .

Q. What advanced analytical methods resolve contradictions in spectral data interpretation for this compound?

  • Case Study : Discrepancies in ¹H NMR signals for methylene protons (δ 4.8–5.2 ppm) may arise from rotational isomerism.

  • Solution : Use variable-temperature NMR (VT-NMR) to coalesce split peaks at elevated temperatures (e.g., 60°C in DMSO-d₆) .
  • Supporting Data : 2D NOESY confirms spatial proximity between methylene protons and imidazole ring protons, ruling out impurities .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Protocol :

  • Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). Parameterize force fields with GAFF2 and partial charges via AM1-BCC .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .
    • Validation : Experimental IC₅₀ values correlate with docking scores (R² = 0.89) .

Q. What methodologies identify and quantify process-related impurities in bulk samples?

  • Impurity Profiling :

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile). Gradient: 10–90% B over 25 min. Detect impurities at 254 nm .
  • LC-MS/MS : Identify byproducts like 5-[(2-methyl-1H-imidazol-1-yl)ethyl]-2-furoic acid (m/z 249.1) via MRM transitions .
    • Data : Impurity levels <0.1% comply with ICH Q3A guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Reactant of Route 2
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5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid

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